molecular formula C9H11N3O B6749543 N'-pyridin-2-ylcyclopropanecarbohydrazide

N'-pyridin-2-ylcyclopropanecarbohydrazide

Cat. No.: B6749543
M. Wt: 177.20 g/mol
InChI Key: CZPZDUNDUYJJHD-UHFFFAOYSA-N
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Description

N’-pyridin-2-ylcyclopropanecarbohydrazide is a chemical compound that belongs to the class of hydrazides It features a cyclopropane ring attached to a pyridine moiety through a carbohydrazide linkage

Properties

IUPAC Name

N'-pyridin-2-ylcyclopropanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-9(7-4-5-7)12-11-8-3-1-2-6-10-8/h1-3,6-7H,4-5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPZDUNDUYJJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NNC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-pyridin-2-ylcyclopropanecarbohydrazide typically involves the reaction of pyridine-2-carboxylic acid hydrazide with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for N’-pyridin-2-ylcyclopropanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and minimize impurities. Continuous flow reactors could be employed for large-scale production to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N’-pyridin-2-ylcyclopropanecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N’-pyridin-2-ylcyclopropanecarbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-pyridin-2-ylcyclopropanecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The pyridine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the hydrazide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N’-pyridin-2-ylcyclopropanecarbohydrazide is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

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